![molecular formula C15H11F2NO3 B6011572 N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzamide](/img/structure/B6011572.png)
N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzamide
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Overview
Description
The compound seems to be a derivative of benzodioxole . Benzodioxole derivatives are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzodioxole ring attached to various functional groups . Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve multi-step processes.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” has a molecular weight of 207.2689 .Scientific Research Applications
Antioxidant Activity
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzamide involves alkylation and subsequent reactions to yield derivatives. These compounds were evaluated for their antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.
Anticancer Properties
The benzodioxole ring system is found in many biologically active compounds. Researchers have designed and synthesized derivatives containing this moiety. For instance, 1-benzo[1,3]dioxol-5-yl-indoles with fused heteroaryl groups have been evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cell lines . Investigating the potential of N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzamide in cancer therapy could be promising.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-10-2-3-11(12(17)6-10)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDJWJBXRKZCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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